An In-depth Technical Guide to the Chemical Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
An In-depth Technical Guide to the Chemical Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical characteristics, spectral data, reactivity, and application in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, also known as Boc-4-nitro-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the para position of the phenyl ring imparts specific properties that are highly valuable in chemical synthesis.[1][2] The Boc group provides stability under various conditions and can be readily removed under mild acidic conditions, while the nitro group offers a site for further chemical modification.[2]
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [3] |
| Molecular Weight | 310.30 g/mol | [3] |
| Appearance | White to faintly yellow crystalline powder | [1] |
| Melting Point | Approximately 110 °C (with decomposition) | |
| Optical Rotation | [α]D²⁰ = +8 ± 1º (c=1 in MeOH) | [1] |
| Purity | ≥98.0% (by Titration), ≥97.0% (by HPLC) | |
| Storage Conditions | 0-8 °C, in a cool and dark place | [1] |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. |
Spectral Data
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. These predictions are based on the known spectra of N-Boc-L-phenylalanine and the electronic effects of the nitro group on the aromatic ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | ~1.4 | Singlet | - |
| β-CH₂ (2H) | ~3.1 - 3.3 | Multiplet | |
| α-CH (1H) | ~4.5 | Multiplet | |
| NH (1H) | ~5.1 | Doublet | |
| Aromatic (2H, ortho to -CH₂) | ~7.4 | Doublet | ~8.5 |
| Aromatic (2H, ortho to -NO₂) | ~8.1 | Doublet | ~8.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~28.5 |
| tert-Butyl (quaternary C) | ~80.0 |
| β-CH₂ | ~38.0 |
| α-CH | ~55.0 |
| Aromatic (C-1, attached to CH₂) | ~145.0 |
| Aromatic (C-2, C-6) | ~130.0 |
| Aromatic (C-3, C-5) | ~123.5 |
| Aromatic (C-4, attached to NO₂) | ~147.0 |
| Carbamate C=O | ~155.0 |
| Carboxylic Acid C=O | ~175.0 |
Note: These are estimated values and should be confirmed by experimental data.
FT-IR Spectral Data
The infrared (IR) spectrum provides information about the functional groups present in the molecule. A representative FT-IR spectrum of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine would exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (urethane) | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1710 | C=O (carboxylic acid) | Stretching |
| ~1685 | C=O (urethane) | Stretching |
| ~1520 & ~1345 | N-O (nitro group) | Asymmetric & Symmetric Stretching |
| ~1390 & ~1365 | C-H (tert-butyl) | Bending |
| ~1160 | C-O (urethane) | Stretching |
Reactivity and Stability
The chemical reactivity of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is primarily dictated by three key functionalities: the Boc-protected amine, the carboxylic acid, and the aromatic nitro group.
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Boc Group: The tert-butoxycarbonyl group is stable to a wide range of reagents and reaction conditions, including catalytic hydrogenation and basic conditions. It is, however, readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free amine. This acid lability is a cornerstone of its utility in peptide synthesis.
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Carboxylic Acid: The carboxylic acid moiety can be activated for amide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
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Nitro Group: The aromatic nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The nitro group itself can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂). This transformation is particularly useful for introducing further diversity into the synthesized peptides, for example, by subsequent acylation or alkylation of the newly formed amino group.
Experimental Protocols
Representative Synthesis of N-Boc-Protected Phenylalanine
While a specific protocol for the nitration of L-phenylalanine followed by Boc-protection is a multi-step process, the following is a well-established and reliable procedure for the N-Boc protection of L-phenylalanine, adapted from Organic Syntheses. This protocol illustrates the general principles of introducing the Boc protecting group.
Reaction Scheme:
Synthesis of N-Boc-L-phenylalanine.
Materials:
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L-Phenylalanine (1.0 mol)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mol)
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Sodium hydroxide (1.1 mol)
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tert-Butyl alcohol
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Water
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Pentane
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Potassium hydrogen sulfate
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Ethyl ether
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Anhydrous magnesium sulfate
Procedure:
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A solution of sodium hydroxide in water is prepared in a four-necked, round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer.
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L-phenylalanine is added to the stirred solution at ambient temperature, followed by the addition of tert-butyl alcohol.
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Di-tert-butyl dicarbonate is added dropwise to the clear solution over 1 hour. A white precipitate may appear during the addition.
-
The reaction is stirred overnight at room temperature to ensure completion.
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The reaction mixture is extracted twice with pentane.
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The combined aqueous layers are acidified to a pH of 1-1.5 with a solution of potassium hydrogen sulfate in water.
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The resulting turbid mixture is extracted four times with ethyl ether.
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The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting oil is crystallized from hexane to yield pure N-tert-butoxycarbonyl-L-phenylalanine.
Purification Protocols
Purification of N-Boc protected amino acids is critical to ensure high-purity starting materials for peptide synthesis. The choice of method depends on the scale and the nature of the impurities.
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Crystallization: This is often the most efficient method for obtaining high-purity solid compounds on a large scale. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the mother liquor.
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Flash Chromatography: For smaller scales or when crystallization is not feasible, flash chromatography on silica gel is a rapid and effective purification technique. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from byproducts and unreacted starting materials.
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Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest level of purity, especially for final products, preparative reversed-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile in water (often with 0.1% TFA) is typically used.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain on a solid support is illustrated below.
Workflow for Boc-SPPS.
This iterative cycle of coupling, washing, deprotection, and neutralization allows for the stepwise assembly of a peptide with the desired sequence. The use of Boc-4-nitro-L-phenylalanine in this process enables the site-specific incorporation of a nitro-functionalized phenylalanine residue, which can serve as a handle for further modifications of the final peptide.
